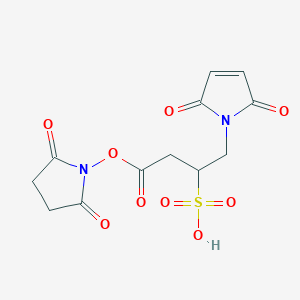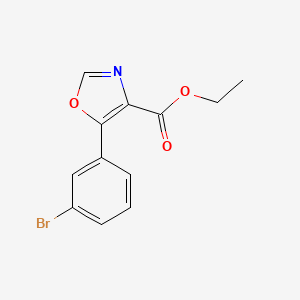![molecular formula C11H20Cl2N2 B1425246 {3-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride CAS No. 1185149-23-8](/img/structure/B1425246.png)
{3-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride
Übersicht
Beschreibung
“{3-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride” is a chemical compound with the CAS Number: 1185149-23-8 . It has a molecular weight of 251.2 and its IUPAC name is N-{3-[(dimethylamino)methyl]benzyl}-N-methylamine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H18N2.2ClH/c1-12-8-10-5-4-6-11(7-10)9-13(2)3;;/h4-7,12H,8-9H2,1-3H3;2*1H . This code provides a specific representation of the molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Neurochemistry and Neurotoxicity of MDMA
Research indicates that MDMA (also known as Ecstasy) interacts with both amphetamines and hallucinogens, such as mescaline. Despite its increasing recreational use, the drug is a selective serotonergic neurotoxin in laboratory animals. The neurochemical effects of MDMA have been extensively studied, revealing that administration of MDMA to animals elicits a biphasic response categorized into acute and long-term effects. Some acute effects are directly related to its behavioral and psychological impact, while long-term effects have been correlated with the development of serotonergic neurotoxicity (Mckenna & Peroutka, 1990).
Neuropharmacological Insights
MDMA, structurally and pharmacologically akin to both amphetamines and mescaline, produces euphoria, well-being, and pro-social effects that motivate its recreational consumption. The psychopharmacological profile of MDMA likely stems from its ability to promote dopamine and serotonin release in multiple brain regions. In vivo microdialysis studies detail the actions of MDMA on neurotransmitter release, indicating that the drug, like other amphetamine derivatives, increases dopamine release in the striatum, nucleus accumbens, and prefrontal cortex. Interestingly, the dopamine release induced by MDMA seems to be modulated by concurrently released serotonin and the activation of serotonin receptors (Gudelsky & Yamamoto, 2008).
Environmental Impact and Toxicity
Amines in Surface Waters
A study compiling information on concentrations, sources, fate, and toxicity of amines and amine-related compounds in surface waters, including rivers, lakes, reservoirs, wetlands, and seawater, emphasized the emergence of amine-based post-combustion CO2 capture technologies, which may introduce significant amounts of amines to the environment. The study identified a range of anthropogenic and natural sources of amines, nitrosamines, and nitramines to aquatic environments and presented key fate and degradation pathways. It highlighted that at current environmental concentrations, amines are not likely toxicologically concerning, but the potential for amines to act as precursors in the formation of carcinogenic compounds like nitrosamines and nitramines may pose risks of contamination to drinking water supplies (Poste, Grung, & Wright, 2014).
Parabens in Aquatic Environments
Parabens, esters of para-hydroxybenzoic acid, are mainly used as preservatives in foodstuffs, cosmetics, and pharmaceutical drugs. Despite treatments that relatively well eliminate parabens from wastewater, they are ubiquitous in surface water and sediments due to the consumption of paraben-based products and continuous environmental introduction. The review emphasized that parabens, being compounds containing phenolic hydroxyl groups, can react readily with free chlorine, yielding halogenated by-products. The presence and behavior of parabens in aquatic environments raise concerns about their potential as weak endocrine disrupter chemicals and the formation of more stable and persistent chlorinated by-products (Haman, Dauchy, Rosin, & Munoz, 2015).
Nitrosamines in Water Technology
The presence of nitrosamines, especially N-nitrosodimethylamine (NDMA), in water technology poses a significant health risk, appearing to be more dangerous than chlorinated disinfection by-products. NDMA and other nitrosamines are formed during chloramination of drinking waters. However, the exact precursors responsible for delivering the DMA moiety for the reaction and the mechanisms of NDMA formation are not fully understood. The paper called for further research to understand the mechanisms of nitrosamine formation in water technology and to develop methods for their removal from water, predicting photolytic methods to have the greatest potential for technological application (Nawrocki & Andrzejewski, 2011).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[3-[(dimethylamino)methyl]phenyl]-N-methylmethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2.2ClH/c1-12-8-10-5-4-6-11(7-10)9-13(2)3;;/h4-7,12H,8-9H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPZIFYCXYKEHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)CN(C)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{3-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



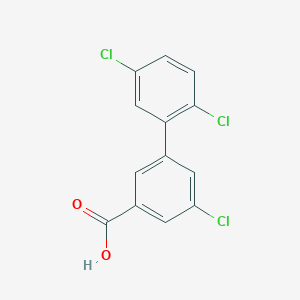
![4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid hydrochloride](/img/structure/B1425166.png)
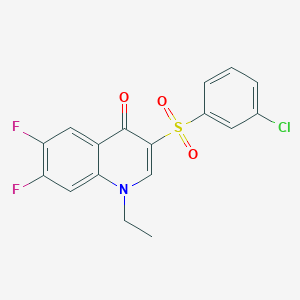


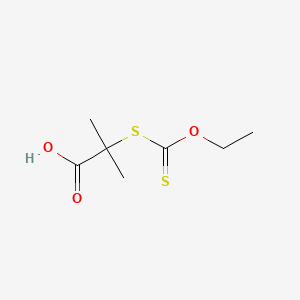

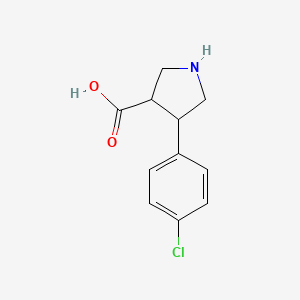
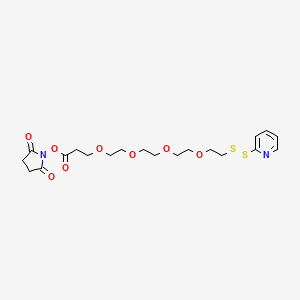

![Methyl[(1-methylcyclopropyl)methyl]amine](/img/structure/B1425182.png)
![[2-(4-Methoxyphenyl)-2-oxoethoxy]acetic acid](/img/structure/B1425183.png)
